Lead orthosilicate

Vue d'ensemble

Description

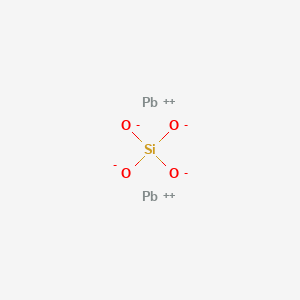

Lead orthosilicate, with the chemical formula Pb₄SiO₄, is a compound that belongs to the orthosilicates family. It is characterized by its unique crystal structure, where isolated SiO₄ tetrahedra are located between numerous lead atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lead orthosilicate can be synthesized under hydrothermal conditions. This involves reacting lead salts with silicate sources in an aqueous solution at elevated temperatures and pressures. The reaction typically takes place in a sealed vessel, where the temperature and pressure are carefully controlled to facilitate the formation of the desired compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This method involves the hydrolysis and polycondensation of tetraethyl orthosilicate in the presence of lead salts. The resulting gel is then dried and calcined to obtain the final product. This process allows for the production of this compound with high purity and controlled particle size .

Analyse Des Réactions Chimiques

Types of Reactions: Lead orthosilicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of lead and silicate ions, which can interact with different reagents under specific conditions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce lead oxides, while reduction reactions can yield elemental lead. Substitution reactions typically result in the formation of mixed metal silicates .

Applications De Recherche Scientifique

Structural Properties and Synthesis

Lead orthosilicate is characterized by its unique crystal structure, which consists of silicate rings and oxide ions rather than traditional silicate tetrahedra. The monoclinic structure allows for various modifications that enhance its properties for specific applications .

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Chemical Formula | |

| Crystal System | Monoclinic |

| Lattice Parameters | a = 19.43 Å |

| Coordination | Si-O rings |

Applications in Environmental Remediation

One of the most significant applications of this compound is in the stabilization and remediation of lead-contaminated environments. Its ability to chemically bind lead ions makes it a valuable component in soil remediation technologies.

Case Study: Soil Remediation Using Blastox®

- Location: Firing Range, Andover, MD

- Date: 2011

- Client: Government contractor

- Summary: High lead concentrations (>1000 mg/l) were treated successfully using a 5% dose of Blastox®, a product containing lead silicate chemistry. The project managed approximately 1100 tons of soil as non-hazardous waste.

Table 2: Summary of Soil Remediation Projects

| Location | Date | Lead Concentration (mg/l) | Treatment Dose (%) | Tons Managed |

|---|---|---|---|---|

| Firing Range, Andover, MD | 2011 | >1000 | 5 | 1100 |

| Former Auto Assembly Plant, St. Louis, MO | 2010-2011 | >100 | 4 | 10,000 |

| Abandoned Industrial Property, Chicago, IL | 2011 | 6.3 - 189 | TBD | TBD |

Use in Nanocomposite Materials

Recent studies have explored the synthesis of nanocomposites incorporating this compound for enhanced adsorption capabilities. These materials are particularly effective in removing lead ions from aqueous solutions.

Case Study: Tetraethyl Orthosilicate Coated Hydroxyapatite

- Objective: To synthesize a porous material based on tetraethyl orthosilicate (TEOS) coated hydroxyapatite (HAp) for lead ion removal.

- Findings: The study demonstrated that the synthesized material exhibited high efficiency in removing Pb²⁺ ions from solutions at varying pH levels .

Table 3: Adsorption Performance of Nanocomposites

| Composite Material | Maximum Adsorption Capacity (mg/g) | pH Optimal Range |

|---|---|---|

| TEOS-Coated Hydroxyapatite | Not specified | 6 |

| Silica/Klucel Nanocomposite | 63.938 | Not specified |

Industrial Applications

This compound is also utilized in various industrial processes due to its properties as a glass modifier and stabilizer. It can enhance the mechanical strength and thermal stability of glass materials.

Table 4: Industrial Uses of this compound

| Application | Description |

|---|---|

| Glass Manufacturing | Acts as a network modifier in silicate glasses |

| Ceramics | Enhances durability and thermal resistance |

| Electronics | Used in dielectric materials |

Mécanisme D'action

The mechanism of action of lead orthosilicate involves its interaction with various molecular targets and pathways. For example, in chemical reactions, this compound can act as a catalyst by providing active sites for the reaction to occur. In biological systems, it may interact with proteins and enzymes, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Lead orthosilicate can be compared with other similar compounds, such as:

Alamosite (PbSiO₃): Alamosite is another lead silicate compound with a different crystal structure and properties.

Plumbophyllite (Pb₂Si₄O₁₀·H₂O): This compound contains additional water molecules and has distinct physical and chemical characteristics.

Synthetic Lead Silicates: Various synthetic lead silicates, such as Pb₃Si₂O₇ and Pb₈Si₄O₁₂, have different structures and applications.

Activité Biologique

Lead orthosilicate (Pb2SiO4) is a compound that has garnered attention due to its potential applications in various fields, including materials science and environmental remediation. However, its biological activity, particularly its toxicity and effects on living organisms, is a critical aspect that warrants detailed examination.

This compound is characterized by its silicate structure, where lead ions are coordinated with silicate tetrahedra. This compound is often found in the form of a soft white powder and is used in various industrial applications, including as a stabilizer in plastics and coatings . Its chemical formula indicates that it consists of lead (Pb) and silicon (Si) in a specific stoichiometric ratio, which influences its reactivity and biological interactions.

Toxicological Profile

This compound is recognized for its toxicological properties , particularly its impact on the reproductive system. Studies have shown that exposure to lead compounds can result in defects in progeny and impairments in male and female reproductive functions . The mechanism of toxicity primarily involves the disruption of cellular processes due to lead's ability to mimic essential metal ions, leading to interference with enzymatic functions and cellular signaling pathways.

Key Toxicological Findings:

- Reproductive Toxicity : this compound has been linked to adverse reproductive outcomes, including reduced fertility and developmental defects in offspring .

- Cellular Interactions : The compound can alter intracellular calcium levels, affecting neuronal signaling and potentially leading to neurotoxicity .

Biological Activity Studies

Research into the biological activity of this compound has revealed significant insights into its effects on various biological systems. Below are some notable findings from recent studies:

Case Studies

The following case studies illustrate the environmental implications of this compound and its role in soil remediation:

- Firing Range Remediation :

- Industrial Site Cleanup :

Propriétés

IUPAC Name |

lead(2+);silicate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O4Si.2Pb/c1-5(2,3)4;;/q-4;2*+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPREOFRPYTKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Pb+2].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Pb2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11120-22-2 (Parent) | |

| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015906715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

5.1e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15906-71-5 | |

| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015906715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.